SARS-CoV Helicase ATPase Inhibition: Cyclohexyl vs. Unsubstituted Sulfonamide
The unsubstituted parent compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, inhibits SARS-CoV helicase ATP hydrolysis with an IC50 of 2.09 µM [1]. Introduction of the N-cyclohexyl group is predicted, based on class-level SAR for sulfonamide-containing helicase inhibitors, to fill an adjacent hydrophobic pocket in the ATP-binding site of Nsp13, potentially improving potency by 2- to 10-fold [2]. Direct quantitative comparison awaits empirical head-to-head testing, but the cyclohexyl substitution is a well-precedented optimization strategy in this target class.
| Evidence Dimension | SARS-CoV helicase ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet independently reported in peer-reviewed literature; predicted to be <1 µM based on SAR |
| Comparator Or Baseline | (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide: IC50 = 2.09 ± 0.30 µM |
| Quantified Difference | Predicted 2- to 10-fold improvement |
| Conditions | ATP hydrolysis assay, SARS-CoV Nsp13 helicase |
Why This Matters
Even a 2-fold reduction in IC50 can translate into a meaningful increase in antiviral efficacy, making the cyclohexyl analog a higher-priority candidate for lead optimization.
- [1] Lee, J.-M., Cho, J.-B., Ahn, H.-C., Jung, W., & Jeong, Y.-J. (2017). A Novel Chemical Compound for Inhibition of SARS Coronavirus Helicase. Journal of Microbiology and Biotechnology, 27(11), 2070–2073. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 135392672. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
